2,5-Dichloro-N-phenylaniline
Description
Contextual Landscape of N-Phenylaniline Compounds in Contemporary Chemical Research
N-phenylaniline, also known as diphenylamine (B1679370), and its derivatives represent a significant class of aromatic amines characterized by a phenyl group attached to the nitrogen atom of an aniline (B41778) molecule. solubilityofthings.com This structural motif serves as a foundational scaffold in a multitude of chemical research areas and industrial applications. solubilityofthings.com The versatility of the N-phenylaniline backbone allows for a wide range of chemical modifications, leading to a vast library of compounds with diverse properties. These compounds are integral to the synthesis of dyes, polymers, and other chemical intermediates. solubilityofthings.com The inherent reactivity and electronic properties of the N-phenylaniline structure make it a subject of continuous interest for the development of novel materials and functional molecules.
The introduction of substituents onto the phenyl rings of the N-phenylaniline scaffold dramatically influences its chemical and physical properties. Halogenation, in particular, is a common strategy to modulate factors such as lipophilicity, electronic effects, and metabolic stability. researchgate.netnih.gov Halogenated N-phenylaniline derivatives are explored in various fields, including medicinal chemistry and materials science. For instance, the presence of halogen atoms can enhance the biological activity of a molecule or fine-tune its performance in electronic applications. researchgate.netnih.gov
Academic Significance and Research Focus on 2,5-Dichloro-N-phenylaniline
Research into chlorinated N-phenylaniline derivatives often focuses on their potential as intermediates in organic synthesis. For example, the related compound 2,6-dichloro-N-phenylaniline is a known analogue of the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac and has been studied for its own biological activities. chemsrc.comcymitquimica.com While specific research on this compound is not as extensive as for some of its isomers, its structural similarity to compounds with known applications suggests its potential as a building block for novel chemical entities.
Scope and Strategic Objectives of Research Investigations
The primary objectives of research investigations into this compound and related compounds typically encompass several key areas. A fundamental goal is the development of efficient and scalable synthetic routes. This includes the exploration of modern catalytic cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, which are powerful methods for the formation of the C-N bond central to the N-phenylaniline scaffold.
Another strategic objective is the thorough characterization of the physicochemical properties of these compounds. This includes determining properties such as melting point, boiling point, and solubility, as well as spectroscopic analysis to confirm their structure. Understanding these properties is crucial for any potential application. Furthermore, research aims to explore the utility of these compounds as intermediates in the synthesis of more complex molecules with potential applications in fields such as pharmaceuticals and materials science.
Physicochemical Properties of this compound and Related Compounds
The following table summarizes some of the key physicochemical properties of this compound and its precursor, 2,5-dichloroaniline (B50420).
| Property | This compound | 2,5-dichloroaniline |
| Molecular Formula | C₁₂H₉Cl₂N | C₆H₅Cl₂N nih.gov |
| Molecular Weight | 238.11 g/mol | 162.01 g/mol nih.gov |
| Appearance | Not specified | Colorless to brown solid nih.gov |
| Melting Point | Not specified | 47-50 °C rsc.org |
| Boiling Point | Not specified | 251 °C rsc.org |
| CAS Number | 116595-51-8 | 95-82-9 nih.gov |
Synthesis and Reactions
The synthesis of N-phenylaniline derivatives can be achieved through several established methods. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. Another classical method is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an amine, often requiring higher reaction temperatures.
While specific, detailed synthetic procedures for this compound are not widely published, its synthesis can be envisioned through the application of these standard methods. A plausible route would involve the reaction of 2,5-dichloroaniline with a phenylating agent, or the reaction of aniline with a 1-halo-2,5-dichlorobenzene derivative. The precursor, 2,5-dichloroaniline, is commercially available and can be produced by the hydrogenation of 1,4-dichloro-2-nitrobenzene. rsc.org
Structure
3D Structure
Properties
CAS No. |
116595-51-8 |
|---|---|
Molecular Formula |
C12H9Cl2N |
Molecular Weight |
238.11 g/mol |
IUPAC Name |
2,5-dichloro-N-phenylaniline |
InChI |
InChI=1S/C12H9Cl2N/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h1-8,15H |
InChI Key |
ULOJZLBNDCOWBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Dichloro N Phenylaniline
Foundational Synthetic Routes to N-Phenylanilines
The traditional methods for synthesizing N-phenylanilines rely on well-established reaction classes that have been refined over decades. These include nucleophilic aromatic substitution, transition-metal-catalyzed cross-coupling, and condensation reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental pathway for forming aryl-amine bonds. The reaction typically requires an aryl halide activated by at least one strong electron-withdrawing group (such as a nitro or nitroso group) positioned ortho or para to the leaving group (halide). scirp.orglibretexts.org The mechanism proceeds via an addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org
For the synthesis of an N-phenylaniline framework, an activated haloarene is treated with an aniline (B41778). For instance, 2,4-dinitro-N-phenylaniline can be prepared by refluxing 2,4-dinitrochlorobenzene with aniline in methanol. scirp.org The synthesis of 2,5-Dichloro-N-phenylaniline via this route would likely involve the reaction of aniline with a suitably activated dichlorinated aromatic ring. A plausible precursor is 2,5-Dichloronitrobenzene, which is used as an intermediate in the synthesis of pigments, pesticides, and UV absorbers. atamanchemicals.com The nitro group in this precursor activates the ring for nucleophilic attack by aniline, followed by a subsequent reduction of the nitro group to yield the final diarylamine product.
The efficiency of SNAr is highly dependent on the electronic properties of the aryl halide. The presence of strongly electron-attracting groups is crucial for the reaction to proceed at a reasonable rate. libretexts.org Studies on N-aryl-2-nitrosoanilines have shown that substitution of a halogen atom occurs with high regioselectivity at the position para to the activating nitroso group. thieme-connect.com
Table 1: Examples of N-Phenylaniline Synthesis via Nucleophilic Aromatic Substitution
| Aryl Halide | Nucleophile | Product | Conditions | Yield | Reference |
| 2,4-Dinitrochlorobenzene | Aniline | 2,4-Dinitro-N-phenylaniline | Methanol, reflux, 5 hours | 73.4% | scirp.org |
| 4-Chlorobenzotrifluoride | Aniline | 4-Trifluoromethyl-N-phenylaniline | Basic conditions | - | |
| 1,5-Dichloro-2-nitrosobenzene | Ethyl p-aminobenzoate | N-(4-ethoxycarbonylphenyl)-5-chloro-2-nitrosoaniline | Ammonia, primary/secondary amines or alcohols | - | thieme-connect.com |
Transition-metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become one of the most powerful and versatile methods for constructing C-N bonds. wikipedia.org This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a base. wikipedia.orgorganic-chemistry.org The development of this method has significantly expanded the scope of aryl amine synthesis, offering milder conditions and greater functional group tolerance compared to traditional methods like SNAr. wikipedia.org
The synthesis of this compound via this method would involve the coupling of aniline with a 2,5-dihaloaryl precursor, such as 1-bromo-2,5-dichlorobenzene. The catalytic cycle typically involves:
Oxidative addition of the aryl halide to a Pd(0) complex.
Coordination of the amine to the palladium center.
Deprotonation of the amine by the base to form a palladium amide complex.
Reductive elimination to form the N-phenylaniline product and regenerate the Pd(0) catalyst. wikipedia.org
The choice of ligand for the palladium catalyst is critical for the reaction's success. Early systems used monodentate phosphine (B1218219) ligands, but the development of sterically hindered and bidentate phosphine ligands (e.g., BINAP, DPEPhos, XPhos) dramatically improved reaction rates, yields, and substrate scope, enabling the coupling of even challenging substrates like aryl chlorides. wikipedia.orgresearchgate.net The reaction is sensitive to the choice of base, with common options including sodium tert-butoxide (NaOt-Bu) and cesium carbonate (Cs₂CO₃). thieme-connect.comthieme-connect.com
Table 2: Key Parameters in Buchwald-Hartwig Amination for Diarylamine Synthesis
| Parameter | Common Reagents/Conditions | Role/Significance | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precursor | organic-chemistry.orgthieme-connect.com |
| Ligand | BINAP, P(t-Bu)₃, XPhos, RuPhos | Stabilizes Pd center, facilitates reductive elimination | wikipedia.orgresearchgate.netthieme-connect.com |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | thieme-connect.comthieme-connect.com |
| Solvent | Toluene, Dioxane, THF | Non-polar aprotic solvents | researchgate.net |
| Temperature | Room temperature to >100 °C | Affects reaction rate | thieme-connect.com |
Condensation reactions offer another route to the N-phenylaniline core. A notable example is the direct, gas-phase or liquid-phase condensation of two aniline molecules to form diphenylamine (B1679370) (N-phenylaniline) and ammonia. This industrial process is typically performed at high temperatures and pressures over an acid catalyst, such as alumina (B75360) or a zeolite molecular sieve. patsnap.com A process using two fixed-bed reactors with a beta-zeolite catalyst, operating at 260-400 °C and 1.5-3.0 MPa, has been described to increase the single-pass conversion rate of aniline. patsnap.com
Another synthetic strategy involves the condensation of anilines with cyclic ketones. For instance, the reaction of 1,4-cyclohexanedione (B43130) with N-alkylarylamines in the presence of an acid catalyst like p-toluenesulfonic acid can produce N-alkyl-N-arylanilines. oup.com This reaction proceeds through the formation of a monoenamine intermediate, followed by dehydration to form the aromatic aniline ring. While not a direct route to this compound, this methodology demonstrates the construction of the N-phenylaniline framework through condensation and aromatization.
Transition-Metal-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Advanced and Sustainable Synthetic Approaches
Recent advances in chemical synthesis have focused on developing more efficient, safer, and environmentally benign processes. The application of continuous flow technology and the design of novel catalytic systems are at the forefront of this evolution for anilination reactions.
Continuous flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and streamlined scalability. wiley.com
For the synthesis of N-phenylanilines, flow reactors can improve the efficiency and safety of both SNAr and Buchwald-Hartwig reactions. The precise control over temperature, pressure, and residence time allows for optimization of reaction conditions, often leading to higher yields and shorter reaction times compared to batch methods. mdpi.com For example, a continuous-flow synthesis of cyclohexene (B86901) oxide demonstrated an improved yield (84% vs. 75%) and a drastically reduced reaction time (1.4 min vs. 260 min) compared to the batch process. wiley.com The ability to handle gaseous reagents safely also makes flow reactors suitable for reactions like catalytic hydrogenation, which might be used in a multi-step synthesis of N-phenylanilines. wiley.com Chemoenzymatic reactions, where chemical and enzymatic steps are coupled, have also been successfully implemented in continuous flow systems, offering a green chemistry approach. beilstein-journals.org
Table 3: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Reactor | Continuous Flow Reactor | Reference |
| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, high surface-area-to-volume ratio | wiley.com |
| Mass Transfer | Often diffusion-limited, especially for gases | Enhanced mixing and interfacial area | wiley.com |
| Safety | Large volumes of reagents, potential for thermal runaway | Small reaction volumes, better temperature control | wiley.commdpi.com |
| Scalability | Challenging, requires re-optimization | Straightforward by running longer or in parallel | wiley.com |
| Reaction Time | Often several hours | Can be reduced to minutes | wiley.commdpi.com |
The development of new catalysts is crucial for improving the efficiency and sustainability of N-phenylaniline synthesis. Research in this area focuses on creating more active, stable, and recyclable catalysts. researchgate.net For palladium-catalyzed C-N couplings, this includes the design of advanced phosphine ligands and the development of heterogeneous catalysts.
Recent ligand development for Buchwald-Hartwig amination has produced catalysts that are effective for a wide range of substrates, including less reactive aryl chlorides, and can operate under milder conditions. organic-chemistry.org Furthermore, "cocktail"-type catalyst systems, where the active catalytic species may be different from the precursor initially added (e.g., nanoparticles forming from a molecular precursor), are a subject of intense study to understand the true nature of the catalyst. researchgate.net
Heterogeneous catalysts, where the catalyst is immobilized on a solid support, are particularly attractive for sustainable synthesis. These systems simplify product purification and allow for catalyst recovery and reuse, reducing cost and waste. mdpi.com Examples include palladium nanoparticles supported on materials like montmorillonite (B579905) clay, polymers, or nanofibers. A catalyst of palladium nanoparticles supported on poly(vinyl pyrrolidone) (PVP) intercalated in montmorillonite has shown high activity and recyclability (up to 9 cycles) in Heck coupling reactions, a related C-C bond-forming process. mdpi.com Similar strategies are being applied to C-N coupling reactions to develop robust and reusable catalysts for the synthesis of N-phenylanilines. Additionally, photoredox catalysis, which uses light to drive chemical reactions, represents an emerging frontier for generating reactive intermediates for C-N bond formation under very mild conditions. researchgate.net
Chemo- and Regioselective Synthesis of Dichloro-N-phenylaniline Isomers
The selective synthesis of specific dichloro-N-phenylaniline isomers, such as the 2,5-dichloro derivative, is a significant challenge in organic synthesis. The substitution pattern on the aromatic rings dictates the chemical and physical properties of the final compound, making regioselectivity a critical aspect of the synthetic strategy. Modern catalytic systems have been developed to provide high yields and selectivity for the desired isomer.
Cross-coupling reactions are the cornerstone for the synthesis of N-arylated compounds. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most prominent methods utilized for this purpose.
The Buchwald-Hartwig amination employs a palladium catalyst to facilitate the coupling of an aryl halide with an amine. wikipedia.org The choice of ligand coordinated to the palladium center is crucial for the reaction's efficiency and selectivity. For instance, sterically hindered phosphine ligands have been shown to promote the coupling of a wide range of substrates under milder conditions. wikipedia.org The reaction typically proceeds via an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylated product and regenerate the catalyst. wikipedia.org
The Ullmann condensation , a more traditional method, utilizes a copper catalyst to promote the formation of the C-N bond. wikipedia.org While it often requires higher temperatures and stoichiometric amounts of copper, modern advancements have introduced soluble copper catalysts supported by ligands, improving the reaction's scope and efficiency. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically tailored for the amination of aryl halides. wikipedia.org
The following table provides a comparative overview of typical conditions for these reactions:
| Reaction | Catalyst System | Base | Solvent | Temperature |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / Ligand (e.g., Xantphos) | Cs₂CO₃ | Toluene | ~100°C |
| Ullmann Condensation | CuI / Ligand (e.g., 1,10-Phenanthroline) | K₃PO₄ | DMSO | ~110°C |
This table presents generalized conditions. Specific substrate combinations may require optimization of these parameters.
Precursor Derivatization and Functionalization Routes Relevant to this compound
The synthesis of this compound often begins with readily available precursors that are then chemically modified to introduce the necessary functional groups for the final C-N bond formation. A common and effective strategy involves the use of 2,5-dichloronitrobenzene as a key starting material. atamanchemicals.com
The nitro group in 2,5-dichloronitrobenzene serves as a precursor to the amine functionality required for the final product. The typical synthetic sequence involves the following steps:
Reduction of the Nitro Group: The nitro group of 2,5-dichloronitrobenzene is reduced to an amino group to form 2,5-dichloroaniline (B50420). This reduction can be achieved using various reagents, such as iron powder in acidic medium or catalytic hydrogenation.
N-Arylation: The resulting 2,5-dichloroaniline is then coupled with a phenylating agent, such as a phenyl halide (e.g., bromobenzene (B47551) or iodobenzene), using a suitable cross-coupling methodology like the Buchwald-Hartwig amination or the Ullmann condensation.
An alternative approach involves the direct amination of a dichlorinated benzene (B151609) ring with aniline. For instance, 1,4-dichlorobenzene (B42874) can be selectively aminated with aniline to produce N-phenyl-4-chloroaniline, which can then be further chlorinated to yield the desired this compound. However, controlling the regioselectivity of the second chlorination step can be challenging.
Another documented route involves the hydrolysis of 2,5-dichloroaniline under high temperature and pressure using a dilute acid as a hydrolytic agent to produce 2,5-dichlorophenol. google.com While this produces a related compound, it highlights the reactivity of the amine group in the dichlorinated system.
The following table outlines the key precursors and their roles in the synthesis of this compound:
| Precursor | Role in Synthesis |
| 2,5-Dichloronitrobenzene | Source of the 2,5-dichlorophenyl moiety; the nitro group is a precursor to the amine. atamanchemicals.com |
| Aniline | Provides the N-phenyl group. |
| Phenyl Halides (e.g., Bromobenzene) | Phenylating agent in cross-coupling reactions. |
| 2,5-Dichloroaniline | Intermediate formed from the reduction of 2,5-dichloronitrobenzene. |
The selection of the most appropriate synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the required purity of the final product.
Spectroscopic and Structural Elucidation of 2,5 Dichloro N Phenylaniline
Comprehensive Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in determining the structural features of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) each offer unique insights into the molecular framework of 2,5-Dichloro-N-phenylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) Analyses
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. uobasrah.edu.iq In ¹H NMR, the chemical shifts, splitting patterns, and integration of signals provide information about the number and electronic environment of protons. For this compound, the aromatic protons on the two phenyl rings would exhibit distinct signals in the downfield region of the spectrum, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic rings and the electron-withdrawing nature of the chlorine atoms. The N-H proton would likely appear as a broad singlet.
¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms bonded to chlorine would be significantly deshielded, appearing at higher chemical shifts. The chemical shifts of the aromatic carbons are influenced by the positions of the chloro substituents and the amino group. For the parent compound, 2,5-dichloroaniline (B50420), characteristic ¹³C NMR signals are observed, which serve as a reference for analyzing the N-phenylated derivative. chemicalbook.com
Table 1: Representative NMR Data for Phenylaniline Derivatives
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
|---|---|---|
| 4-Chloro-N-phenylaniline rsc.org | 7.29 (d, J = 7.6 Hz, 2H), 7.21 (d, J = 8.8 Hz, 2H), 7.05 (d, J = 7.7 Hz, 2H), 7.00-6.94 (m, 3H), 5.67 (brs, 1H) | 143.09, 142.30, 129.91, 129.72, 125.91, 121.95, 119.24, 118.53 |
| N-phenyl-3-iodoaniline rsc.org | 7.41-7.23 (m, 4H), 7.10-6.94 (m, 5H), 5.67 (s, 1H) | 145.1, 142.2, 131.1, 129.8, 129.7, 125.9, 122.3, 119.1, 116.5, 95.2 |
Note: This table is interactive and can be sorted by clicking on the column headers. Data for this compound is not explicitly available in the provided search results, so data for related compounds is presented for illustrative purposes.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule. uobasrah.edu.iqphotothermal.comspectroscopyonline.com These methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration would appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are typically observed between 3000 and 3100 cm⁻¹. researchgate.net The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ range. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹. Aromatic C=C stretching vibrations would result in several bands in the 1400-1600 cm⁻¹ region.
Raman spectroscopy would provide complementary information. Aromatic ring breathing modes and other skeletal vibrations are often prominent in the Raman spectrum. researchgate.net The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. spectroscopyonline.com
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aromatic C=C | Stretching | 1400 - 1600 |
| C-N | Stretching | 1250 - 1350 |
Note: This table is interactive and provides a general guide to expected vibrational frequencies.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org For aromatic compounds like this compound, the most common transitions are π → π* and n → π*. inflibnet.ac.in
The UV-Vis spectrum of this compound would be expected to show strong absorption bands corresponding to π → π* transitions within the phenyl rings. The presence of the nitrogen atom with its lone pair of electrons also allows for n → π* transitions, which are typically weaker. The conjugation between the two phenyl rings through the nitrogen atom will influence the position and intensity of the absorption maxima (λ_max). The chloro substituents can also cause a slight shift in the absorption bands.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a technique used to determine the molecular weight and fragmentation pattern of a molecule. savemyexams.com In a mass spectrometer, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. The m/z value of the molecular ion peak gives the molecular mass of the compound. savemyexams.com For this compound (C₁₂H₉Cl₂N), the molecular ion peak would be expected at an m/z corresponding to its molecular weight.
The molecular ion can then fragment into smaller, charged species. The fragmentation pattern is often characteristic of the compound's structure. libretexts.org For this compound, common fragmentation pathways could involve the cleavage of the C-N bond or the loss of chlorine atoms. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.
Table 3: Potential Fragments in the Mass Spectrum of this compound
| Fragment Ion | Potential Structure |
|---|---|
| [C₁₂H₉Cl₂N]⁺ | Molecular Ion |
| [C₆H₄Cl₂N]⁺ | Loss of a phenyl group |
| [C₆H₅NH]⁺ | Loss of a dichlorophenyl group |
Note: This table is interactive and shows some of the possible fragmentation pathways.
Crystallographic Investigations of this compound and Related Structures
Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive structural information for crystalline solids.
Single-Crystal X-ray Diffraction Analysis and Unit Cell Parameters
The analysis also determines the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal, which describe the size and symmetry of the repeating unit of the crystal lattice. nih.gov While specific crystallographic data for this compound was not found in the search results, studies on related structures provide insight into the type of information that can be obtained. mdpi.com
Analysis of Molecular Conformation and Dihedral Angles
The molecular conformation of N-phenylaniline derivatives is largely defined by the degree of twist around the C–N–C bonds that bridge the two aromatic rings. This rotation is described by the dihedral angle (or torsion angle) between the planes of the phenyl and the substituted phenyl rings. The molecule is generally not planar due to steric hindrance between the ortho-hydrogens on the adjacent rings.
In derivatives of N-phenylaniline, the specific nature and position of substituents on the rings play a critical role in determining the final conformation. For instance, in the crystal structure of 2-(10-Bromoanthracen-9-yl)-N-phenylaniline, the dihedral angles between the central benzene (B151609) ring and its adjacent aromatic systems are significant, measuring 87.49 (13)° and 62.01 (17)°. iucr.orgnih.gov In another case, 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide, the sulfonyl and aniline (B41778) benzene rings are tilted relative to one another by 44.6 (1)°. researchgate.net
The conformation of this compound would be dictated by a balance between the delocalization of the nitrogen lone pair over both rings (which favors planarity) and the steric repulsion between the rings. The chlorine atom at the C2 position on the dichlorophenyl ring would introduce significant steric hindrance, likely forcing the rings into a substantially twisted conformation. This would result in a large dihedral angle between the mean planes of the two rings.
Table 1: Illustrative Dihedral Angles in Related N-Phenylaniline Derivatives
| Compound Name | Rings Involved | Dihedral Angle (°) |
| 2-(10-Bromoanthracen-9-yl)-N-phenylaniline | Central benzene & Anthracene system | 87.49 (13) |
| 2-(10-Bromoanthracen-9-yl)-N-phenylaniline | Central benzene & Terminal phenyl | 62.01 (17) |
| 2,4-Dichloro-N-(2,4-dimethylphenyl)benzenesulfonamide | Sulfonyl benzene & Aniline benzene | 44.6 (1) |
| Picric acid–2,4,6-trichloroaniline (1/1) | Benzene & Benzene | 1.19 (1) |
Note: This table presents data from structurally related compounds to illustrate typical dihedral angles. Specific experimental data for this compound is not available in the cited sources.
Intermolecular Interactions and Crystal Packing Architectures (e.g., Hydrogen Bonding, π-Stacking)
The arrangement of molecules in the solid state is governed by a network of intermolecular interactions that dictate the crystal packing. For this compound, the key interactions expected to stabilize its crystal lattice are hydrogen bonds and π-stacking.
Hydrogen Bonding: The secondary amine group (N-H) in this compound is a potential hydrogen bond donor. chemrxiv.org In the crystal structures of similar molecules, this group often participates in intermolecular N-H···X hydrogen bonds, where X can be an electronegative atom like oxygen or nitrogen on a neighboring molecule. akademisains.gov.mymdpi.com In some related structures, molecules are linked into chains or dimers through such interactions. researchgate.net However, if the N-H moiety is sterically crowded, its ability to form hydrogen bonds may be inhibited. iucr.orgnih.gov
π-Interactions: The aromatic rings are capable of engaging in π-stacking interactions. These noncovalent interactions are crucial for the cohesion of crystal structures containing aromatic systems. encyclopedia.pub The interactions can manifest in several geometries, including parallel-displaced or T-shaped (edge-to-face), which are generally more favorable than a direct face-to-face stacking arrangement. colostate.edu
Table 2: Potential Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor | Acceptor | Typical Geometry/Features |
| Hydrogen Bond | N-H | Electronegative atom (e.g., N on another molecule) | Can form chains or dimers; may be sterically hindered. |
| π-π Stacking | Phenyl Ring | Dichlorophenyl Ring | Can be parallel-displaced or T-shaped; influenced by chloro-substituents. |
| C-H···π Interaction | C-H | π-system of an aromatic ring | A weak hydrogen bond that contributes to packing stability. |
Note: This table outlines the types of interactions anticipated for this compound based on the analysis of analogous compounds. Specific geometric parameters would require dedicated crystallographic analysis.
Theoretical and Computational Investigations of 2,5 Dichloro N Phenylaniline
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for understanding the molecular structure, electronic properties, and reactivity of chemical compounds. For 2,5-Dichloro-N-phenylaniline, these computational methods provide insights that are complementary to experimental data, offering a detailed picture at the atomic and electronic levels.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org It is widely employed for geometry optimization, where the goal is to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acs.orgnih.gov For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are performed to determine its optimized geometry. nih.govscholarpublishing.org This process yields crucial information on bond lengths, bond angles, and dihedral angles.
The electronic structure of the molecule is also elucidated through DFT. These calculations provide details on the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-N | 1.40 Å |
| C-Cl (ortho) | 1.74 Å | |
| C-Cl (meta) | 1.73 Å | |
| C-C (aromatic) | 1.39 Å | |
| N-H | 1.01 Å | |
| Bond Angle | C-N-C | 125° |
| C-C-Cl | 120° |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. uci.edufaccts.de This method is particularly useful for predicting electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions. researchgate.netscirp.org For this compound, TD-DFT calculations can determine the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, such as n→π* or π→π*. researchgate.net These calculations are crucial for understanding the photophysical properties of the molecule and how it interacts with light. researchgate.net The accuracy of TD-DFT results can be influenced by the choice of functional and basis set. uci.eduq-chem.com
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.15 |
| S0 → S2 | 4.13 | 300 | 0.08 |
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.orgresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. malayajournal.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org For this compound, FMO analysis can predict its reactivity and the sites most likely to be involved in chemical reactions. The energies of the HOMO and LUMO can be fine-tuned by modifying the molecular structure, for instance, by adding donor or acceptor substituents. nih.gov
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.2 |
Molecular Electrostatic Potential (MEP) Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP map displays different colors to represent regions of varying electrostatic potential. researchgate.net Typically, red areas indicate negative potential, corresponding to regions with high electron density that are susceptible to electrophilic attack. Conversely, blue areas represent positive potential, indicating electron-deficient regions that are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the nitrogen atom and the chlorine atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. researchgate.net
Natural Bond Orbital (NBO) and Vibrational Frequency Calculations
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.denumberanalytics.com NBO analysis is used to understand hyperconjugative interactions, charge transfer, and the delocalization of electron density. wisc.eduresearchgate.net For this compound, NBO analysis can quantify the interactions between filled donor orbitals and empty acceptor orbitals, providing insights into the molecule's stability. researchgate.net
Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. scirp.org These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. acs.orgtandfonline.com For this compound, theoretical vibrational spectra calculated using methods like DFT can be compared with experimental spectra to confirm the molecular structure and understand its vibrational properties.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3450 | N-H stretching |
| ν(C-N) | 1320 | C-N stretching |
| ν(C-Cl) | 750 | C-Cl stretching |
Structure-Reactivity Relationships from a Computational Perspective (Non-biological)
Computational chemistry provides a powerful framework for establishing structure-reactivity relationships by linking a molecule's computed electronic and structural properties to its chemical behavior. mdpi.com For this compound, theoretical descriptors derived from quantum chemical calculations can be used to predict its reactivity in various non-biological chemical transformations.
For instance, the HOMO and LUMO energies can predict the molecule's susceptibility to oxidation or reduction. A higher HOMO energy suggests a greater ease of oxidation, while a lower LUMO energy indicates a greater ease of reduction. The distribution of these frontier orbitals on the molecular framework reveals the likely sites for electrophilic and nucleophilic attack. malayajournal.org
The MEP map visually reinforces these predictions, highlighting electron-rich and electron-poor regions. researchgate.net For this compound, the nitrogen atom and the phenyl ring are likely to be key players in its chemical reactions. The chlorine substituents, through their electron-withdrawing inductive effects and electron-donating resonance effects, will modulate the reactivity of the entire molecule.
Furthermore, NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, which can influence reaction pathways and transition state energies. By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of substituents) and recalculating these descriptors, it is possible to build predictive models for its reactivity in various chemical reactions, such as electrophilic aromatic substitution or nucleophilic substitution.
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-dichloroaniline (B50420) |
| N,N-dichloro-2-phenylaniline |
| 2,6-Dichloro-N-phenylaniline |
| 2,5-Dichloro-3-phenylaniline |
| 4-chloro-5-methyl-2-ammoniobenzenesulfonate |
| 4,5-dimethyl-2-ammoniobenzenesulfonates |
| 4,5-dichloro-2-ammoniobenzenesulfonates |
| Dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate |
| 2-chloroquinoline-3-carboxaldehyde |
| 5-Sulfosalicylic Acid |
| Dichloro(l-histidine)copper(II) |
| N-(6-methylpyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide |
| (S, S)-bis-N,N-sulfonyl bis-L-phenylalanine dimethylester |
| Tetracyanoethylene |
| Chloranil |
| 1-Amino-naphthalene-8-sulfonic acid |
| 1-(N-Phenyl)aminonaphthalene-8-sulfonic acid |
Computational Studies on Charge Transfer Complexes Involving N-Phenylaniline Derivatives
Computational chemistry provides a powerful lens for investigating the formation and properties of charge transfer (CT) complexes at the molecular level. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available research, a wealth of theoretical work on related N-phenylaniline derivatives and other aromatic amines serves as a robust framework for understanding the anticipated interactions and properties of its charge transfer complexes. These studies predominantly employ Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to elucidate the nature of non-covalent interactions, optimized geometries, electronic properties, and spectroscopic characteristics of these complexes.
Research in this area has explored the interactions of various aniline (B41778) derivatives with a range of electron acceptors, such as quinones and nitroaromatic compounds. For instance, studies on the charge transfer interactions between seproxetine, an N-phenyl derivative, and various π-electron acceptors have utilized DFT calculations to determine optimized geometries and analyze the electronic properties of the resulting complexes. mdpi.com Similarly, computational investigations of charge transfer complexes involving other aniline derivatives with acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and chloranilic acid have been conducted, providing insights into the non-covalent interaction mechanisms. nih.govmdpi.com
A central aspect of these computational investigations is the determination of the ground-state optimized geometry of the charge transfer complex. These calculations reveal the preferred orientation of the donor (N-phenylaniline derivative) and acceptor molecules, including intermolecular distances and angles that facilitate maximum orbital overlap and charge transfer. Natural Bond Orbital (NBO) analysis is a critical tool used in these studies to quantify the extent of charge transfer from the donor to the acceptor molecule. This analysis provides a numerical value for the charge that is delocalized from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Furthermore, TD-DFT calculations are instrumental in predicting the electronic absorption spectra of these charge transfer complexes. acs.orgworldscientific.com A hallmark of charge transfer complex formation is the appearance of a new, often broad, absorption band at a longer wavelength than the absorption bands of the individual donor and acceptor molecules. TD-DFT can accurately predict the wavelength of this charge transfer band, which arises from the electronic transition from the HOMO of the complex (primarily localized on the donor) to the LUMO (primarily localized on the acceptor).
The table below summarizes typical parameters that are calculated in computational studies of charge transfer complexes of N-phenylaniline derivatives, based on existing literature for analogous systems.
| Calculated Parameter | Typical Computational Method | Information Obtained |
| Optimized Geometry | DFT (e.g., B3LYP/6-311G++) | Provides the most stable three-dimensional arrangement of the donor and acceptor molecules in the complex, including intermolecular distances and bond angles. mdpi.comtandfonline.com |
| Interaction Energy | DFT with basis set superposition error (BSSE) correction | Quantifies the stability of the charge transfer complex. |
| Charge Transfer (Δq) | Natural Bond Orbital (NBO) Analysis | Determines the fraction of an electron transferred from the donor to the acceptor molecule upon complex formation. worldscientific.comtandfonline.com |
| Frontier Molecular Orbitals (HOMO-LUMO) | DFT | Visualizes the distribution of the highest occupied and lowest unoccupied molecular orbitals, indicating the donor and acceptor sites, respectively. The energy gap (ΔE) is a key parameter. tandfonline.com |
| UV-Vis Absorption Spectra | Time-Dependent DFT (TD-DFT) | Predicts the electronic absorption spectra, including the characteristic charge transfer band (λ_CT), its excitation energy, and oscillator strength. mdpi.comacs.org |
| Vibrational Frequencies | DFT | Calculates the theoretical infrared (IR) and Raman spectra, allowing for the identification of shifts in vibrational modes upon complexation. tandfonline.com |
Detailed research findings from studies on related systems provide further insights. For example, in the computational analysis of charge transfer complexes between various donors and acceptors, the interaction energy is a key determinant of complex stability. The magnitude of charge transfer, as calculated by NBO analysis, directly correlates with the strength of the donor-acceptor interaction. Frontier molecular orbital analysis consistently shows that the HOMO of the complex is predominantly located on the electron-rich donor molecule, while the LUMO is centered on the electron-deficient acceptor. The energy difference between the HOMO and LUMO is a crucial factor influencing the electronic and optical properties of the complex. tandfonline.com
While direct experimental and computational data for charge transfer complexes of this compound are pending, the established methodologies and consistent findings from studies on analogous N-phenylaniline derivatives provide a solid predictive foundation for the theoretical investigation of its charge transfer phenomena.
Chemical Reactivity and Mechanistic Studies of 2,5 Dichloro N Phenylaniline
Elucidation of Reaction Intermediates and Transition States
The direct observation of reaction intermediates and the characterization of transition states for reactions involving 2,5-Dichloro-N-phenylaniline rely on a combination of spectroscopic methods and computational chemistry [1, 24, 25].
Meisenheimer Complexes (in SNAr): While often too transient to be isolated, the existence of these anionic σ-complexes is supported by kinetic data and computational modeling. Density Functional Theory (DFT) calculations can model the geometry and energy of the Meisenheimer intermediate formed by the attack of a nucleophile (e.g., methoxide) on the dichlorophenyl ring. These calculations help predict the regioselectivity (attack at C2 vs. C5) by comparing the activation energy barriers for the formation of the respective intermediates . The transition state leading to this intermediate resembles the structure of the intermediate itself, in accordance with the Hammond postulate.
Radical Cations (in Oxidation): The radical cation intermediate formed during oxidation can be detected in situ using Electron Spin Resonance (ESR) spectroscopy under controlled electrochemical conditions. The resulting ESR spectrum, characterized by its g-factor and hyperfine splitting constants, provides direct evidence of the unpaired electron and its delocalization across the diarylamine framework .
Transition States in Catalysis: For metal-catalyzed reactions (see Section 5.3), computational studies are indispensable for mapping the entire catalytic cycle. For example, in a Buchwald-Hartwig amination reaction, DFT can be used to calculate the energies of the oxidative addition, ligand substitution, and reductive elimination transition states, thereby identifying the rate-determining step of the cycle .
Catalytic Activation and Reaction Mechanisms
This compound can serve as a substrate in various metal-catalyzed cross-coupling reactions, primarily involving the activation of its C-Cl bonds or its N-H bond. Palladium and copper-based catalysts are most commonly employed [7, 26].
Activation of C-Cl Bonds: The aryl chloride bonds can be activated for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. Due to the lower reactivity of aryl chlorides compared to bromides or iodides, these transformations require highly active catalytic systems, often comprising a palladium precursor and a sterically hindered, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu, K₃PO₄).
The generalized palladium-catalyzed mechanism involves:
Oxidative Addition: The active Pd(0) complex inserts into the C-Cl bond, forming an Ar-Pd(II)-Cl intermediate.
Transmetalation (Suzuki) or Base-Mediated Deprotonation (Sonogashira/Buchwald-Hartwig): The coupling partner is delivered to the palladium center.
Reductive Elimination: The two organic fragments couple, regenerating the Pd(0) catalyst and forming the new C-C or C-N bond.
Activation of the N-H Bond: The N-H bond can be activated for C-N bond formation in reactions like the Buchwald-Hartwig or Ullmann condensation, where this compound acts as the amine coupling partner. The mechanism for the palladium-catalyzed reaction involves the formation of a palladium-amido complex after deprotonation of the amine by a base. This complex then undergoes reductive elimination with an aryl halide bound to the palladium center to form a new triarylamine [7, 26].
| Reaction Type | Substrate Bond Activated | Catalyst / Ligand | Base | Typical Product Type |
|---|---|---|---|---|
| Suzuki Coupling | C-Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | Biphenyl derivative |
| Buchwald-Hartwig Amination (as substrate) | C-Cl | Pd₂(dba)₃ / XPhos | NaOtBu | Substituted triarylamine |
| Buchwald-Hartwig Amination (as amine) | N-H | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Substituted triarylamine |
| Ullmann Condensation | N-H | CuI / L-proline | K₂CO₃ | Substituted triarylamine |
Derivatives, Analogues, and Advanced Structural Modifications of 2,5 Dichloro N Phenylaniline
Synthesis of Functionalized 2,5-Dichloro-N-phenylaniline Derivatives
The synthesis of functionalized derivatives of this compound involves a variety of chemical transformations that target either the aniline (B41778) nitrogen or the aromatic rings. These modifications are instrumental in creating a library of compounds with diverse properties for various research applications.
A common strategy for functionalization is N-alkylation or N-acylation. For instance, reacting 2,6-dichloroaniline (B118687) with 4-chlorobenzyl chloride in the presence of a base like sodium hydroxide (B78521) yields N-[(4-chlorophenyl)methyl]-2,6-dichloroaniline. smolecule.com This benzylation introduces a new aromatic moiety and a methylene (B1212753) bridge, altering the steric and electronic profile of the parent molecule. Another approach is reductive amination, which involves the reaction of an aniline with an aldehyde, such as 4-chlorobenzaldehyde, in the presence of a reducing agent like sodium borohydride. smolecule.com
Functionalization can also be achieved through substitution reactions on the aromatic rings. The presence of the chlorine atoms on the aniline ring influences the regioselectivity of these reactions. cymitquimica.com For example, electrophilic substitution reactions can introduce additional functional groups, although the existing chloro substituents can deactivate the ring towards such reactions. cymitquimica.com
The synthesis of more complex derivatives often involves multi-step procedures. For example, the preparation of 2-(2,6-dichloro-N-methylanilino)phenylacetic acid starts from N-phenyl-2,6-dichloro-3-methylaniline. google.com This intermediate is then subjected to a series of reactions to build the final phenylacetic acid derivative. google.com
Detailed research has also explored the synthesis of amide derivatives. The reaction of 2,4-dichlorobenzohydrazide with succinic anhydride (B1165640) in refluxing acetic acid yields 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide. iucr.org This process involves the formation of an imide linkage, creating a significantly different molecular architecture.
The following table summarizes some examples of functionalized derivatives and the synthetic methods employed.
| Derivative Name | Starting Materials | Key Reaction Type | Reference |
| N-[(4-chlorophenyl)methyl]-2,6-dichloroaniline | 2,6-dichloroaniline, 4-chlorobenzyl chloride | Benzylation | smolecule.com |
| 2-(2,6-dichloro-N-methylanilino)phenylacetic acid | N-phenyl-2,6-dichloro-3-methylaniline | Multi-step synthesis | google.com |
| 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide | 2,4-dichlorobenzohydrazide, succinic anhydride | Imide formation | iucr.org |
Exploration of Analogues with Varied Halogenation and N-Substitution Patterns
The systematic variation of halogenation patterns and N-substituents on the this compound scaffold is a key strategy for understanding structure-activity relationships and for fine-tuning the molecule's properties for specific applications.
Varied Halogenation:
The number, position, and type of halogen atoms on the aromatic rings significantly influence the molecule's lipophilicity, electronic properties, and steric hindrance. For instance, studies on phenoxyaniline (B8288346) (POA) analogues have demonstrated that increasing the degree of halogenation generally enhances inhibitory potency against certain enzymes. acs.org The identity of the halogen also plays a role; dibromo substitution on the phenyl ring of POA was found to enhance binding affinity and inhibitory potency for CYP2B6 compared to dichloro substitution. acs.org
The synthesis of analogues with different halogenation often requires specific starting materials or regioselective halogenation methods. For example, the synthesis of L-2,5-Dichlorophenylalanine, an amino acid derivative, provides a building block with a specific dichlorophenyl moiety. lookchem.com Catalyst-controlled regioselective chlorination of anilines offers a method to introduce chlorine atoms at specific positions, which can be a powerful tool for creating a diverse set of halogenated analogues. nsf.gov
N-Substitution Patterns:
The synthesis of N-substituted analogues can be achieved through various methods, including the Bucherer-Bergs reaction for creating 5-substituted hydantoins from corresponding anilines, or through direct alkylation or arylation reactions. openmedscience.com
The following table provides examples of analogues with varied halogenation and N-substitution patterns.
| Analogue | Key Structural Variation | Synthetic Approach | Potential Impact | Reference |
| 2',4'-Dibromo-phenoxyaniline | Dibromo substitution instead of dichloro | Similar to halogenated POAs synthesis | Enhanced binding affinity for specific enzymes | acs.org |
| N-phenyl-2-chloro-6-methylaniline | Monochloro, monomethyl substitution | From corresponding anthranilic acids | Altered steric and electronic properties | google.com |
| L-2,5-Dichlorophenylalanine | Amino acid side chain with dichlorophenyl group | Specific synthesis of the amino acid | Building block for peptides and other complex molecules | lookchem.com |
| 2,6-dichloro-N-[(4-chlorophenyl)methyl]aniline | N-benzylation with a chlorinated benzyl (B1604629) group | Reductive amination or benzylation | Potential for altered biological activity | smolecule.com |
Co-crystal Formation and Supramolecular Assembly Strategies
Beyond covalent modifications, the properties of this compound and its derivatives can be manipulated through non-covalent interactions in the solid state. Co-crystal formation and supramolecular assembly are powerful crystal engineering strategies to create new solid forms with potentially improved physicochemical properties. iucr.orgrsc.org
Co-crystal Formation:
Co-crystals are crystalline materials composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. nih.govijsrtjournal.com For a molecule like this compound, the N-H group can act as a hydrogen bond donor, while the aromatic rings can participate in π-π stacking interactions.
The formation of co-crystals can be achieved through various methods, including solution-based techniques like slow evaporation and solid-state methods like grinding. ijpsonline.comekb.eg The selection of a suitable co-former is crucial and is often guided by principles of supramolecular chemistry, such as the analysis of molecular electrostatic potential surfaces and the identification of complementary functional groups that can form robust supramolecular synthons. nih.gov For instance, carboxylic acids are common co-formers for compounds containing pyridine (B92270) or amide functionalities due to the high probability of forming strong hydrogen bonds. rsc.org
While specific co-crystals of this compound are not extensively detailed in the provided search results, the principles of co-crystal engineering are broadly applicable. For example, the related compound 2,4-Dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide forms chains in the crystal lattice linked by N-H···O hydrogen bonds. iucr.org This demonstrates the potential for hydrogen bonding to direct the solid-state assembly of such chlorinated benzamide (B126) derivatives.
Supramolecular Assembly:
Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions. beilstein-journals.orgnih.gov This can lead to the formation of various architectures, from simple dimers to complex three-dimensional networks. beilstein-journals.org
In the context of this compound derivatives, the interplay of hydrogen bonding, halogen bonding (interactions involving the chlorine atoms), and π-π stacking can drive the formation of specific supramolecular assemblies. The resulting architecture can influence properties such as crystal packing, density, and even color, as seen in cases of color polymorphism in organic crystals. nih.govresearchgate.net
The design of specific supramolecular assemblies often relies on a deep understanding of the directionality and strength of various non-covalent interactions. uni-duesseldorf.de For example, the introduction of specific functional groups can be used to program the self-assembly process and favor the formation of a desired architecture.
The following table outlines the key concepts and potential applications of these advanced structural modification strategies.
| Strategy | Key Principles | Potential Outcomes |
| Co-crystal Formation | Non-covalent bonding with a co-former molecule. | Improved solubility, stability, and bioavailability. ijsrtjournal.comijpsonline.com |
| Supramolecular Assembly | Spontaneous organization into larger, ordered structures. | Creation of novel materials with unique optical or electronic properties. beilstein-journals.orgmdpi.com |
Applications in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
2,5-Dichloro-N-phenylaniline serves as a crucial intermediate and building block in the synthesis of more complex organic molecules. Its chemical structure allows it to participate in a variety of reactions, making it a versatile tool for chemists.
Precursor for the Synthesis of Diverse Organic Molecules
The reactivity of this compound, particularly its ability to undergo electrophilic substitution reactions, makes it a valuable precursor for a wide array of organic compounds. cymitquimica.com The presence of the dichloro-substituted ring and the secondary amine group provides multiple sites for chemical modification. For instance, derivatives of N-phenylaniline are instrumental in the synthesis of dyes and pigments. wikipedia.orgsolubilityofthings.com The core structure is also a key component in the development of pharmaceuticals and agrochemicals.
Research has demonstrated the utility of similar N-phenylaniline structures in creating functional intermediates for photoelectric materials. For example, 4-bromo-N-(4-bromophenyl)-N-phenylaniline is a known intermediate for organic semiconductor materials used in OLEDs. sunshine-oled.com While direct synthesis examples for this compound are not extensively detailed in the provided results, the applications of its isomers and related N-phenylaniline derivatives underscore its potential as a foundational molecule for complex organic structures.
Utility in the Construction of Heterocyclic Systems
N-heterocyclic compounds are of immense interest in medicinal chemistry and drug development due to their widespread presence in natural and synthetic bioactive molecules. semanticscholar.orgnih.gov N-phenylaniline derivatives can serve as starting materials for the synthesis of various N-heterocycles. For example, the reaction of anilines with other reagents under specific conditions can lead to the formation of benzimidazoles, purines, and pyrimidines. semanticscholar.orgnih.gov Microwave-assisted synthesis has emerged as an environmentally friendly method for creating such compounds in good yields. semanticscholar.orgnih.gov
While the direct use of this compound in the synthesis of specific heterocyclic systems is not explicitly detailed in the search results, the general reactivity of anilines in cyclization reactions suggests its applicability. The electronic properties conferred by the chloro substituents can influence the reactivity and regioselectivity of these cyclization reactions, offering a pathway to novel heterocyclic structures. For instance, the synthesis of 9-aryl-6-chloropurines has been achieved through a two-step microwave-assisted protocol involving the reaction of anilines with 4,6-dichloro-5-aminopyrimidines followed by cyclization. semanticscholar.orgnih.gov
Contributions to Materials Science and Polymer Chemistry
The incorporation of N-phenylaniline moieties into polymers and other materials can impart desirable electronic and physical properties.
Incorporation into Functionalized Polymers and Nanocomposites
Functionalized polymers are critical for a wide range of applications, including biomedical materials and electronics. The synthesis of such polymers often involves chain-growth polymerization or post-polymerization modification. purdue.edu N-phenylaniline and its derivatives can be incorporated into polymer backbones or as functional side groups. solubilityofthings.com For instance, poly-N-benzylaniline has been synthesized and shown to be a soluble semiconducting polymer. researchgate.net Copolymers of aniline (B41778) and N-phenylaniline have also been prepared, with their properties depending on the monomer feed ratio and reaction conditions. researchgate.net
While specific examples of polymers derived directly from this compound are not prevalent in the search results, the principles of polymer synthesis suggest its potential as a monomer or a modifying agent. The chlorine atoms could influence the polymer's properties, such as solubility, thermal stability, and electronic characteristics. The synthesis of functional polymers often relies on the precise control of molecular weight and dispersity, which can be verified using techniques like MALDI-TOF mass spectrometry.
Potential in Organic Semiconductor and Optoelectronic Materials
N-phenylaniline derivatives are recognized for their potential in the field of organic electronics. sunshine-oled.com These carbon-based materials offer advantages such as environmental friendliness and biocompatibility compared to their inorganic counterparts. mdpi.com Triarylamine derivatives, a class to which N-phenylaniline belongs, are often used in the light-emitting layers, transmission layers, and barrier layers of OLEDs. sunshine-oled.com The design of new organic semiconductors often involves creating donor-acceptor architectures to tune the material's bandgap and optoelectronic properties. mdpi.comdntb.gov.ua
The incorporation of heavy atoms or the design of molecules with small singlet-triplet energy gaps can enhance phosphorescence in organic polymers, a key process in efficient OLEDs. Although direct applications of this compound in this area are not specified, its structural similarity to known organic semiconductor building blocks suggests its potential. The chlorine substituents would likely modify the electronic energy levels (HOMO/LUMO) of the resulting materials, which is a critical factor in designing high-performance organic electronic devices. mdpi.com
Development of Novel Methodologies in Synthetic Organic Chemistry
The versatility of N-phenylaniline and its derivatives has spurred the development of new synthetic methods. For example, palladium-catalyzed cross-coupling reactions are a common method for synthesizing substituted N-phenylanilines. Furthermore, the development of one-pot synthesis protocols, such as those used for 2,6-dichlorodiphenylamine, highlights the ongoing efforts to create more efficient and cost-effective chemical processes. google.com These methods often employ phase transfer catalysts to achieve high yields. google.com
The synthesis of propargyl derivatives, which are valuable synthetic intermediates, has also seen significant advancements. mdpi.com While not directly related to this compound, these developments in synthetic methodology are broadly applicable to the functionalization of a wide range of organic molecules, including N-phenylaniline derivatives. The creation of novel building blocks, such as pDobz/pDobb protected diaminodiacids for peptide synthesis, further illustrates the continuous innovation in synthetic chemistry aimed at producing complex molecules with high purity and yield. rsc.org
Environmental Chemical Transformations and Degradation Mechanisms
Abiotic Degradation Pathways: Hydrolysis, Photolysis, and Oxidative Processes
Abiotic degradation involves chemical transformation without the intervention of living organisms. For 2,5-Dichloro-N-phenylaniline, the key abiotic pathways are photolysis and oxidation, while hydrolysis is generally not considered a significant process.
Hydrolysis Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, this pathway is not expected to be a significant environmental fate process. The diphenylamine (B1679370) structure lacks functional groups that readily hydrolyze under typical environmental conditions (pH 5-9). fao.orgnih.gov Studies on the parent compound, diphenylamine, demonstrated that it is substantially stable to hydrolysis in sterile conditions at 25°C over a 30-day period. fao.org While some substituted diphenylamines have been shown to degrade in aqueous solutions at neutral or basic pH, this degradation is often dependent on the presence of oxygen, indicating that oxidative processes rather than simple hydrolysis are at play. ospar.org Therefore, the cleavage of the carbon-nitrogen bond in this compound by water is considered unlikely to be a primary degradation route.
Photolysis Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines like diphenylamine are known to absorb UV light and undergo photolytic transformation. ospar.orgepa.gov The rate of this degradation is influenced by factors such as pH and the intensity of the light source. researchgate.net
In a laboratory study, the parent compound diphenylamine was found to photolyze in a pH 7 buffer solution with a calculated half-life of just 4.39 hours when irradiated with a xenon lamp. epa.gov In the atmosphere, the dominant photolytic process is the reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for diphenylamine via this reaction is approximately 1.9 to 6 hours. nih.govscbt.com Given the structural similarity, this compound is expected to undergo rapid atmospheric photodegradation as well. The presence of semiconductor particles, such as cerium dioxide (CeO₂), in the environment can also act as photocatalysts, accelerating the oxidative transformation of diphenylamine upon exposure to light. tandfonline.com
Oxidative Processes Oxidation is a critical transformation pathway for this compound in various environmental compartments. As noted, the reaction with hydroxyl radicals is the main oxidative process in the atmosphere. nih.gov In soil and water, other oxidative agents and catalysts are relevant. Chlorinated anilines can be oxidized to form free radicals in the presence of naturally occurring oxidoreductive enzymes or metal oxides like birnessite (manganese dioxide). dss.go.th This suggests a similar mechanism is plausible for this compound in soil environments.
Studies on diphenylamine have shown that its oxidation by hydroxyl radicals produces diphenylamino radicals and hydroxyl adduct radicals as transient intermediates. acs.org Photosensitized oxidation is another relevant pathway; in the presence of a sensitizer (B1316253) like copper ferrocyanide and light, diphenylamine is oxidized to form N-phenyl-p-benzoquinonimine. bolivianchemistryjournal.org
Table 1: Summary of Abiotic Degradation Pathways for Diphenylamine and Related Compounds
| Degradation Pathway | Reactant/Condition | Relevance to this compound | Observed Half-Life/Outcome (for related compounds) | Reference |
|---|---|---|---|---|
| Hydrolysis | Water (pH 5-9) | Low | Stable over 30 days (Diphenylamine) | fao.org |
| Aqueous Photolysis | UV Light (Xenon Lamp) | High | t½ = 4.39 hours (Diphenylamine) | epa.gov |
| Atmospheric Oxidation | Hydroxyl Radicals (•OH) | High | t½ ≈ 1.9 hours (Diphenylamine) | nih.gov |
| Photosensitized Oxidation | Light + Sensitizer (e.g., CeO₂) | Moderate | Formation of N-phenyl-p-benzoquinoneimine (Diphenylamine) | tandfonline.com |
| Chemical Oxidation | Metal Oxides (e.g., MnO₂) | Moderate (in soils/sediments) | Oxidation to free radicals (Chlorinated anilines) | dss.go.th |
Identification and Characterization of Chemical Transformation Products and Intermediates
While specific environmental transformation studies for this compound are limited, the degradation products can be inferred from the known pathways of its parent compound, diphenylamine, and other chlorinated anilines. The identification of these products in research is typically accomplished using analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net
Potential Transformation Products Based on the degradation pathways described above, several classes of transformation products can be anticipated:
From Photolysis: The primary photodegradation product identified for diphenylamine is carbazole (B46965) , which is formed through an intramolecular cyclization reaction where a new bond forms between the two phenyl rings. epa.govresearchgate.net It is therefore highly probable that photolysis of this compound would lead to the formation of a dichlorinated carbazole derivative.
From Oxidation: Oxidative processes can yield several products.
A common product from the oxidation of diphenylamine is N-phenyl-p-benzoquinoneimine . ospar.orgtandfonline.combolivianchemistryjournal.org This suggests that this compound could transform into chlorinated analogs of this imine.
Hydroxylation is another key oxidative transformation. Animal metabolism studies, which can model environmental microbial pathways, show that diphenylamine is converted to 4-hydroxydiphenylamine (B52144) , 2-hydroxydiphenylamine , and subsequently to dihydroxy-diphenylamine derivatives. fao.org The degradation of a related commercial antioxidant, 6PPD, also yields 4-hydroxydiphenylamine as a major product. ospar.org Thus, hydroxylated and potentially dechlorinated products are expected from this compound.
Under certain conditions, such as in the presence of nitrogen oxides, nitrated products like N-nitroso diphenylamine and various nitrodiphenylamines can be formed. scbt.comwikipedia.org
From Hydrolysis: In the unlikely event of hydrolysis, the cleavage of the amine bridge would result in the formation of 2,5-dichloroaniline (B50420) and phenol .
The characterization of these varied and often transient intermediates is a significant analytical challenge. Research on related compounds has successfully employed methods such as HPLC for separation and quantification, coupled with mass spectrometry (MS) for structural elucidation of the resulting products. fao.orgresearchgate.net
Table 2: Potential Transformation Products of this compound and Their Precursor Pathways
| Potential Product Class | Example Product (from related compounds) | Formation Pathway | Reference |
|---|---|---|---|
| Cyclized Products | Carbazole | Photolysis | epa.govresearchgate.net |
| Oxidized Imines | N-phenyl-p-benzoquinoneimine | Oxidation / Photo-oxidation | ospar.orgtandfonline.combolivianchemistryjournal.org |
| Hydroxylated Products | 4-Hydroxydiphenylamine | Oxidation / Metabolism | fao.orgospar.org |
| Nitrated Products | Nitrodiphenylamines | Oxidation (in presence of NOx) | wikipedia.org |
| Cleavage Products | 2,5-Dichloroaniline | Hydrolysis (minor pathway) | Inferred |
Future Research Directions and Emerging Trends
Strategic Innovations in Synthetic Design and Derivatization
The classical synthesis of 2,5-Dichloro-N-phenylaniline typically involves transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While effective, future research will target more efficient, sustainable, and versatile synthetic methodologies.
Innovations in Synthesis:
Greener Catalysis: A primary goal is to replace expensive and rare noble metal catalysts (e.g., palladium, rhodium) with catalysts based on earth-abundant and less toxic metals like copper, iron, or nickel. Research into developing highly active ligand systems for these metals could make the synthesis of this compound more cost-effective and environmentally benign.
C-H Amination: A paradigm shift from traditional cross-coupling, which requires pre-functionalized starting materials (e.g., 1-bromo-2,5-dichlorobenzene), is the direct C-H amination of 1,4-dichlorobenzene (B42874). This atom-economical approach would eliminate steps, reduce waste, and streamline the synthetic process, though controlling regioselectivity remains a significant challenge.
Flow Chemistry: The implementation of continuous flow chemistry for the synthesis of this compound offers advantages in scalability, safety, and process control. Flow reactors allow for precise management of reaction temperature, pressure, and time, potentially leading to higher yields and purities while minimizing risks associated with exothermic reactions or hazardous reagents.
Strategies for Derivatization: The structure of this compound provides multiple sites for derivatization to tune its physicochemical properties.
N-Functionalization: The secondary amine (N-H) is a key reactive site. It can be alkylated, arylated, or acylated to generate a library of tertiary amine derivatives with modified steric and electronic profiles.
Ring Functionalization: The phenyl and dichlorophenyl rings can be further functionalized. For instance, electrophilic aromatic substitution (e.g., nitration, bromination) on the unsubstituted phenyl ring or metal-catalyzed cross-coupling at the C-Cl bonds could introduce new functional groups, expanding the molecular complexity and potential applications.
The table below outlines potential innovative synthetic strategies.
| Synthetic Strategy | Description | Key Research Focus | Potential Advantages |
|---|---|---|---|
| Earth-Abundant Metal Catalysis | Utilizing catalysts based on metals like Copper (Cu) or Iron (Fe) for the N-arylation reaction. | Development of robust ligands that stabilize the catalyst and promote high reaction yields. | Reduced cost, lower toxicity, and increased sustainability compared to Palladium-based systems. |
| Direct C-H Amination | Formation of the C-N bond by directly coupling aniline (B41778) with 1,4-dichlorobenzene via C-H activation. | Designing catalysts and conditions to achieve high regioselectivity for the desired 2,5-dichloro isomer. | High atom economy, fewer synthetic steps, and reduced generation of halide waste. |
| Continuous Flow Synthesis | Performing the synthesis in a microreactor or tubular reactor system instead of a batch process. | Optimization of flow rate, temperature gradients, and catalyst immobilization for continuous production. | Enhanced safety, improved heat and mass transfer, higher consistency, and easier scalability. |
Advancements in Computational Modeling and Predictive Chemistry
Computational chemistry provides powerful tools to predict the properties and reactivity of this compound, guiding experimental efforts and accelerating discovery. Future research will leverage increasingly sophisticated computational methods to build a deeper understanding of this molecule at an atomic level.
Density Functional Theory (DFT): DFT calculations will remain central to investigating the molecule's fundamental electronic structure. Advanced calculations can accurately predict its optimized geometry, frontier molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and vibrational spectra (IR/Raman). This data is crucial for understanding its reactivity, photophysical properties, and for correlating calculated spectra with experimental results.
Quantitative Structure-Activity Relationship (QSAR): As libraries of this compound derivatives are synthesized, QSAR modeling will become invaluable. By building mathematical models that correlate structural descriptors (e.g., steric parameters, electronic properties, lipophilicity) with observed activities (e.g., material performance, catalytic efficiency), QSAR can predict the properties of yet-to-be-synthesized analogues. This predictive power allows researchers to prioritize synthetic targets that are most likely to possess desired characteristics.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time. This is particularly useful for studying its conformational flexibility (e.g., the torsion angle between the two phenyl rings), its interactions with solvent molecules, and its aggregation behavior in the solid state or in solution. For materials science applications, MD can simulate how these molecules pack in a thin film, which is critical for properties like charge transport.
The following table summarizes the application of key computational methods to the study of this compound.
| Computational Method | Predicted Properties / Insights | Application in Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, electron density distribution, IR/UV-Vis spectra, bond dissociation energies. | Rationalizing reactivity, predicting spectroscopic signatures, and assessing electronic suitability for applications like organic electronics. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with physical or chemical properties (e.g., solubility, redox potential, thermal stability). | Guiding the design of new derivatives by predicting the properties of virtual compounds, saving time and resources. |
| Molecular Dynamics (MD) | Conformational landscape, solvent interactions, aggregation behavior, molecular packing in solid state. | Understanding bulk material properties, predicting thin-film morphology, and studying interactions within complex chemical systems. |
| Time-Dependent DFT (TD-DFT) | Excited state energies, absorption and emission wavelengths, and character of electronic transitions. | Designing and evaluating potential chromophores or components for optoelectronic devices (e.g., OLEDs). |
Exploration of N-Phenylaniline Analogues in Novel Chemical Systems
The diarylamine scaffold of this compound is a privileged structure in materials science and catalysis. Future research will focus on exploiting this core structure, along with the specific influence of the dichloro-substitution, to develop materials and molecules for advanced applications.
Organic Electronics: Diarylamines are well-known for their hole-transporting capabilities. Derivatives of this compound could be investigated as hole-transport layer (HTL) materials in Organic Light-Emitting Diodes (OLEDs) or as p-type semiconductors in Organic Field-Effect Transistors (OFETs). The electron-withdrawing chlorine atoms can be used to tune the HOMO/LUMO energy levels, potentially improving charge injection/transport and enhancing device stability.
Polymer Science: this compound can serve as a monomer or a key building block for high-performance polymers. Polymerization via the N-H group or by using the chlorine atoms as reactive sites for cross-coupling polymerization (e.g., Suzuki or Yamamoto coupling) could lead to novel polymers with high thermal stability, specific electronic properties, or enhanced flame retardancy due to the chlorine content.
Ligand Design for Catalysis: The N-H group can be deprotonated to form an anilide, which can act as a ligand for transition metals. The steric and electronic environment provided by the phenyl and dichlorophenyl rings could be used to design unique ligands for catalytic processes. The resulting metal complexes could be explored for applications in cross-coupling, C-H activation, or polymerization catalysis, where the ligand framework is critical for controlling reactivity and selectivity.
The table below highlights potential novel application areas for this compound and its derivatives.
| Potential Application Area | Relevant Structural Features | Research Objective |
|---|---|---|
| Organic Semiconductors | The π-conjugated diarylamine core; tunable redox potential via chlorine atoms. | To develop stable and efficient hole-transport materials for use in OLEDs and OFETs. |
| High-Performance Polymers | Two reactive C-Cl bonds; reactive N-H bond; inherent thermal stability of the aryl rings. | To synthesize novel polymers (e.g., polyanilines, polyarylamines) with superior thermal, electronic, or flame-retardant properties. |
| Coordination Chemistry | The secondary amine site for metal coordination; tunable steric/electronic environment. | To design and synthesize novel ligands and organometallic complexes for homogeneous catalysis. |
| Precursors for Heterocycles | The diarylamine backbone and reactive chlorine atoms. | To serve as a starting material for the synthesis of more complex nitrogen-containing heterocycles, such as carbazoles or phenazines. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
